ethyl N-(5-fluoro-2-methylphenyl)carbamate
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Overview
Description
Ethyl N-(5-fluoro-2-methylphenyl)carbamate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of carbamic acid and contains a fluoro and methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-fluoro-2-methylphenyl)carbamate typically involves the reaction of 5-fluoro-2-methylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(5-fluoro-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylcarbamates.
Scientific Research Applications
Ethyl N-(5-fluoro-2-methylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-(5-fluoro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl N-(5-fluoro-2-methylphenyl)carbamate can be compared with other similar compounds such as:
Ethyl N-(5-chloro-2-methylphenyl)carbamate: Contains a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.
Ethyl N-(2-methylphenyl)carbamate: Lacks the fluoro group, resulting in different chemical and biological properties.
Ethyl N-(5-fluoro-2-methoxyphenyl)carbamate: Contains a methoxy group instead of a methyl group, influencing its solubility and reactivity.
The uniqueness of this compound lies in the presence of both the fluoro and methyl groups, which can enhance its stability and specificity in various applications.
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl N-(5-fluoro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
TYJJGTIRQJUDNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=CC(=C1)F)C |
Origin of Product |
United States |
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